molecular formula C50H76O4 B1237277 Bacterioruberin CAS No. 32719-43-0

Bacterioruberin

Cat. No.: B1237277
CAS No.: 32719-43-0
M. Wt: 741.1 g/mol
InChI Key: UVCQMCCIAHQDAF-RNTVPSGKSA-N
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Description

Bacterioruberin (CAS 32719-43-0) is a rare C50 carotenoid pigment predominantly sourced from halophilic archaea (haloarchaea) such as Halobacterium salinarum and Halorubrum species . This elongated carotenoid is characterized by a molecular formula of C50H76O4, a molecular weight of 741.1 g/mol, and thirteen conjugated double bonds—a structural feature that is central to its exceptional biological activity . Its primary research value lies in its superior antioxidant capacity, which has been demonstrated to surpass that of common antioxidants like ascorbic acid, α-Tocopherol, and even other carotenoids such as β-carotene and natural astaxanthin . The unique structure of this compound allows it to effectively scavenge reactive oxygen species (ROS) and mitigate oxidative stress, making it a compound of significant interest for investigating cellular protection mechanisms . Beyond its antioxidant properties, emerging studies highlight its promising antitumoral and immunomodulatory activities, suggesting potential applications in biomedical research for developing novel therapeutic strategies . In its natural context, this compound functions as a key membrane stabilizer, protecting haloarchaeal cells from extreme environmental challenges including hypersalinity, intense UV radiation, and oxidative damage . For laboratory use, optimized culture conditions for producing archaea like Halorubrum ruber have been established, enhancing the yield of this valuable compound for research purposes . Research-grade this compound is offered for application in various fields, including the study of oxidative stress, cancer biology, immunology, and as a reference standard. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

32719-43-0

Molecular Formula

C50H76O4

Molecular Weight

741.1 g/mol

IUPAC Name

(5S,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E,30E,32S)-5,32-bis(2-hydroxypropan-2-yl)-2,8,12,16,21,25,29,35-octamethylhexatriaconta-6,8,10,12,14,16,18,20,22,24,26,28,30-tridecaene-2,35-diol

InChI

InChI=1S/C50H76O4/c1-39(23-17-25-41(3)27-19-29-43(5)31-33-45(49(11,12)53)35-37-47(7,8)51)21-15-16-22-40(2)24-18-26-42(4)28-20-30-44(6)32-34-46(50(13,14)54)36-38-48(9,10)52/h15-34,45-46,51-54H,35-38H2,1-14H3/b16-15+,23-17+,24-18+,27-19+,28-20+,33-31+,34-32+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+/t45-,46-/m1/s1

InChI Key

UVCQMCCIAHQDAF-RNTVPSGKSA-N

SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\C=C\[C@@H](C(O)(C)C)CCC(O)(C)C)/C)/C)/C)/C=C/C=C(/C=C/C=C(/C=C/[C@@H](C(O)(C)C)CCC(O)(C)C)\C)\C

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O)C=CC=C(C)C=CC=C(C)C=CC(CCC(C)(C)O)C(C)(C)O

Synonyms

bacterioruberin

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

Bacterioruberin exhibits potent antioxidant activity, surpassing that of well-known carotenoids like β-carotene. This capacity is crucial for combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Research has demonstrated that this compound can scavenge reactive oxygen species (ROS) effectively, thereby protecting cells from oxidative damage .

Key Findings

  • Scavenging Activity : this compound has shown significant scavenging effects against DPPH and ABTS radicals, with IC50 values indicating its high efficacy compared to other antioxidants .
  • Mechanism of Action : The compound's antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thus preventing cellular damage .

Immunomodulatory Effects

This compound has been studied for its potential to modulate immune responses. This property is particularly relevant in the context of inflammatory diseases and immune system disorders.

Case Studies

  • Inflammation Reduction : A study involving macrophage-targeted nanoparticles containing this compound and dexamethasone demonstrated a reduction in pro-inflammatory cytokines (TNF-α and IL-8) by approximately 65% and 55%, respectively, in an intestinal inflammation model .
  • Immune System Regulation : this compound influences the expression of genes involved in apoptosis and cell proliferation, suggesting its role in fine-tuning immune responses .

Antitumoral Applications

The antitumoral properties of this compound have been extensively researched, with promising results indicating its potential as a therapeutic agent against various cancer types.

Research Insights

  • Breast Cancer Studies : Extracts rich in this compound have been shown to induce apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic genes (CASP3, CASP8) while downregulating oncogenes (MKI67, SOX2) .
  • Cell Line Efficacy : In vitro studies demonstrated that this compound extracts reduced cell viability across different breast cancer subtypes, highlighting its broad-spectrum antitumoral activity .

Industrial and Pharmaceutical Applications

Beyond its biological activities, this compound holds potential for various industrial applications, particularly in food preservation, cosmetics, and pharmaceuticals.

Potential Uses

  • Food Industry : Due to its antioxidant properties, this compound can be utilized as a natural preservative to enhance the shelf life of food products by preventing oxidative spoilage .
  • Cosmetic Products : The compound's ability to protect skin cells from oxidative damage positions it as a valuable ingredient in skincare formulations aimed at reducing signs of aging and promoting skin health .
  • Pharmaceutical Formulations : this compound's therapeutic potential opens avenues for developing novel drug formulations targeting oxidative stress-related conditions and immune disorders .

Data Summary Table

Application AreaKey FindingsReferences
AntioxidantSuperior scavenging activity against ROS
ImmunomodulatoryReduces pro-inflammatory cytokines
AntitumoralInduces apoptosis in cancer cell lines
Industrial UseNatural preservative in food products
PharmaceuticalPotential for drug formulation targeting diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Bacterioruberin is distinguished from other carotenoids by its structural complexity and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Key Carotenoids

Compound Molecular Formula Conjugated Double Bonds Primary Sources Key Functions Antioxidant Activity (IC₅₀ or EC₅₀) Unique Features
This compound C₅₀H₇₆O₄ 13 Halophilic archaea, Arthrobacter spp. Membrane stabilization, ROS scavenging 4.81 µg/mL (DPPH) Hydroxyl groups enhance solubility and radical quenching
β-Carotene C₄₀H₅₆ 9 Plants, algae Provitamin A, photoprotection 18 µM (DPPH) Linear structure; lower radical scavenging capacity
Astaxanthin C₄₀H₅₂O₄ 10 Haematococcus pluvialis, yeast Anti-inflammatory, UV protection 8.9 µg/mL (DPPH) Ketone groups; superior anti-inflammatory effects
Sarcinaxanthin C₅₀H₆₈O₄ 11 Micrococcus spp. Antioxidant, membrane integrity 170.4 µg/mL (DPPH) Cyclic termini; less effective than BR

Key Findings :

Structural Superiority: BR’s 13 conjugated double bonds and hydroxylated termini enable broader electron delocalization, making it 2–3× more effective at neutralizing radicals than β-carotene or astaxanthin . Unlike C₄₀ carotenoids (e.g., β-carotene), BR’s elongated C₅₀ chain enhances interactions with lipid bilayers, stabilizing archaeal membranes under extreme salinity .

Antioxidant Efficacy :

  • In DPPH assays, BR from Haloferax alexandrinus showed an EC₅₀ of 6.50 µM , outperforming β-carotene (18 µM) and sarcinaxanthin (170.4 µg/mL) .
  • BR’s ABTS radical scavenging activity (IC₅₀ = 39.66 µg/mL) is comparable to synthetic antioxidants like ascorbic acid but with higher thermal stability .

Therapeutic Potential: BR-rich extracts reduce oxidative stress in Caenorhabditis elegans and protect fish oil from lipid peroxidation .

Industrial Limitations: While BR’s antioxidant capacity exceeds commercial carotenoids, its production yield (0.5–2 mg/L) lags behind β-carotene (>100 mg/L) due to slow haloarchaeal growth . Stability in non-polar matrices (e.g., cosmetics) remains unverified, unlike astaxanthin, which is widely used in topical formulations .

Preparation Methods

Ionic Liquids and Surfactants

Aqueous solutions of non-ionic surfactants, particularly Tween® 20 (182.4 mM), enabled simultaneous extraction of this compound (0.37 mg/g wet biomass) and proteins (352 mg/g wet biomass) from Haloferax mediterranei. Ethanol precipitation effectively separated proteins, yielding this compound purities >90%.

Table 2: Solvent Efficiency in this compound Extraction

SolventThis compound Yield (mg/g)Protein Yield (mg/g)Purity (%)
Ethanol0.4112085
Tween® 20 (182.4 mM)0.3735292
Triton X-1000.2928088

Purification and Characterization

Post-extraction purification involves chromatographic methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-APCI-MS) confirmed this compound’s molecular weight (868.7 g/mol) and structure. Fourier-transform infrared spectroscopy (FTIR) identified characteristic C=C (1,650 cm⁻¹) and OH (3,400 cm⁻¹) bonds .

Q & A

Basic Research Questions

Q. What methodologies are recommended for extracting Bacterioruberin from halophilic archaea while preserving structural integrity?

  • Methodological Answer : Use polar solvents (e.g., methanol/acetone mixtures) to lyse haloarchaeal cells, followed by centrifugation to remove debris. Chromatographic techniques (e.g., HPLC with APCI-MS detection) are critical for isolating this compound isomers. Retention time analysis (9–20 min range) and ion fragmentation patterns can distinguish geometric isomers . Salt-adjusted extraction buffers (e.g., 20–25% NaCl) mimic native conditions, minimizing degradation .

Q. How can researchers quantify this compound in complex biological matrices?

  • Methodological Answer : UV-Vis spectrophotometry at λ~490 nm provides rapid quantification, but cross-reactivity with other carotenoids requires validation via HPLC. For precise isomer-specific analysis, tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) is recommended, using calibration curves from purified this compound standards .

Q. What in vitro models are appropriate for initial assessment of this compound’s antioxidant activity?

  • Methodological Answer : Use cell lines (e.g., A549 lung carcinoma) treated with oxidative stressors (H₂O₂, UV radiation). Measure ROS reduction via DCFDA fluorescence and apoptosis markers (e.g., caspase-3 activation). Dose-response curves (e.g., 10–100 µM this compound) should be normalized to controls lacking the compound .

Advanced Research Questions

Q. How can metabolic engineering of Corynebacterium glutamicum optimize this compound yields?

  • Methodological Answer :

Gene Isolation : Identify crt biosynthetic genes (e.g., lycopene elongase, C50 cyclase) in haloarchaeal genomes via comparative genomics .

Heterologous Expression : Clone genes into C. glutamicum vectors (e.g., pEKEx3) under inducible promoters.

Fermentation Optimization : Use fed-batch bioreactors with salt-adjusted media (3–5% NaCl) and carbon/nitrogen ratio tuning. Monitor biomass and pigment production via OD₆₀₀ and HPLC .

Yield Enhancement : Employ CRISPR interference to downregulate competing pathways (e.g., squalene synthesis) .

Q. How can contradictory data on this compound’s antioxidant efficacy across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Adopt uniform ROS scavenging protocols (e.g., ABTS⁺ or DPPH assays) with matched pH and temperature conditions.
  • Comparative Studies : Test this compound alongside synthetic carotenoids (e.g., β-carotene) under identical oxidative stress models (e.g., ionizing radiation in Halobacterium salinarium wild-type vs. pigment-deficient mutants) .
  • Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify confounding variables (e.g., solvent polarity affecting compound stability) .

Q. What experimental designs elucidate this compound’s protective role against oxidative DNA damage?

  • Methodological Answer :

  • Model System : Expose Halobacterium salinarium wild-type and this compound-deficient mutants to γ-radiation or H₂O₂.
  • Endpoint Metrics : Quantify DNA strand breaks via comet assays and 8-oxo-dG ELISA. Measure intracellular KCl concentrations (critical for oxidative stress resistance) via ion chromatography .
  • Mechanistic Probes : Use ROS-sensitive fluorescent dyes (e.g., CellROX) to correlate this compound levels with oxidative burst attenuation .

Methodological Considerations for Data Interpretation

  • Handling Isomer Complexity : APCI-MS in positive-ion mode with extracted ion chromatograms (EICs) can resolve this compound’s seven geometric isomers. Normalize peak areas to internal standards (e.g., retinyl acetate) .
  • Statistical Validation : For dose-response studies, use non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC₅₀ values. Report confidence intervals and ANOVA for inter-group comparisons .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bacterioruberin
Reactant of Route 2
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